4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
CAS No.: 1334497-45-8
Cat. No.: VC2670497
Molecular Formula: C11H13BrFNO2S
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334497-45-8 |
|---|---|
| Molecular Formula | C11H13BrFNO2S |
| Molecular Weight | 322.2 g/mol |
| IUPAC Name | 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |
| Standard InChI Key | MVGSARYTNNCHLY-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
| Canonical SMILES | C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Introduction
Structural Characteristics
The structure of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide features several key elements that contribute to its potential biological activity and chemical reactivity. The benzene ring forms the core structure, with strategic substitutions that modify its electronic and steric properties. The bromine atom at the para position (C-4) of the benzene ring contributes to the compound's lipophilicity and can enhance binding interactions through halogen bonding. The fluorine atom at the ortho position (C-2) introduces unique electronic effects due to its high electronegativity, potentially influencing the reactivity of the adjacent sulfonamide group.
The sulfonamide moiety (-SO2NH-) is a key functional group known for its ability to form hydrogen bonds and interact with biological targets. The presence of two oxygen atoms on the sulfur creates a tetrahedral geometry around the sulfur atom, resulting in a distinctive three-dimensional arrangement. This structural feature is critical for the biological activity of many sulfonamide drugs, as it can mimic the transition state of enzymatic reactions involving phosphate or carboxylate groups.
The cyclopentyl group attached to the nitrogen atom of the sulfonamide provides a hydrophobic component that may enhance membrane permeability and affect binding to hydrophobic pockets in protein targets. The five-membered ring structure of cyclopentyl offers a balance between flexibility and rigidity, potentially allowing the molecule to adapt its conformation for optimal interactions with biological targets.
The SMILES notation for the compound (FC1=C(C=CC(Br)=C1)S(=O)(=O)NC1CCCC1) encodes its complete structural information in a linear format that can be interpreted by chemical software for visualization and computational analysis . This structural representation highlights the connectivity and spatial arrangement of atoms within the molecule.
The compound is typically supplied with a purity of 95% or higher, making it suitable for research applications . The relatively high price points suggest that the compound is a specialty chemical rather than a bulk commodity, which is consistent with its status as a research tool rather than an industrial chemical.
Most suppliers indicate that the compound should be stored under refrigeration (2-8°C) as noted in search result to maintain its stability. Delivery times may vary depending on the supplier's location and inventory status, with estimated delivery times ranging from a few days to several weeks .
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